1-But-3-ynyl-4-methoxypiperidine;hydrochloride
Description
1-But-3-ynyl-4-methoxypiperidine hydrochloride is a piperidine derivative functionalized with a but-3-ynyl substituent at position 1 and a methoxy group at position 4 of the piperidine ring, forming a hydrochloride salt. Its structural features—such as the alkyne group (but-3-ynyl) and methoxy substituent—imply unique reactivity and solubility profiles compared to other piperidine-based hydrochlorides .
Properties
IUPAC Name |
1-but-3-ynyl-4-methoxypiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-4-7-11-8-5-10(12-2)6-9-11;/h1,10H,4-9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSIRFGLDCZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCC#C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-But-3-ynyl-4-methoxypiperidine;hydrochloride typically involves the reaction of 1-But-3-ynyl-4-methoxypiperidine with hydrochloric acid to form the hydrochloride salt . The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclization reactions to form the piperidine ring.
Reduction Reactions: Employing reduction reactions to introduce the methoxy group.
Hydrochloride Formation: Reacting the base compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-But-3-ynyl-4-methoxypiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-But-3-ynyl-4-methoxypiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving piperidine derivatives and their biological activities.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other pharmacologically active piperidines.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 1-But-3-ynyl-4-methoxypiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Hydrochlorides
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 1-But-3-ynyl-4-methoxypiperidine hydrochloride and analogous compounds:
Key Observations:
- Alkyne vs. Aromatic Substituents: The but-3-ynyl group in the target compound distinguishes it from analogs with bulky aromatic (e.g., diphenylmethoxy in ) or benzyl groups (e.g., ).
- Methoxy Positioning: The 4-methoxy group in the target compound contrasts with 3-methoxy or multi-substituted aromatic systems (e.g., ), which may alter electronic properties and binding affinities.
- Molecular Weight: The target compound’s lower molecular weight (~213.7) compared to analogs like (303.83) suggests differences in membrane permeability and bioavailability.
Pharmacological and Functional Differences
While direct pharmacological data for 1-But-3-ynyl-4-methoxypiperidine hydrochloride are unavailable, insights can be drawn from related compounds:
- Acetylcholinesterase (AChE) Inhibition: Piperidine derivatives like donepezil hydrochloride (IC₅₀ = 6.2 nM) are potent AChE inhibitors . Structural analogs with methoxy or aromatic groups (e.g., ) may exhibit similar activity, but the alkyne group in the target compound could modulate selectivity or potency.

- Toxicity Profiles: Piperidine hydrochlorides generally exhibit moderate toxicity, with regulatory controls noted for compounds like 4-(Diphenylmethoxy)piperidine hydrochloride under occupational safety guidelines . The alkyne group may introduce novel toxicity risks requiring specialized handling.
Physicochemical and Analytical Considerations
- Solubility and Stability: The hydrochloride salt form enhances water solubility across all compared compounds. However, ester-containing derivatives (e.g., ) may exhibit pH-dependent hydrolysis, unlike the stable alkyne group in the target compound.
- Analytical Methods: RP-HPLC and spectrophotometry are commonly validated for piperidine hydrochlorides (e.g., ). The target compound’s UV absorbance profile would differ due to its alkyne and methoxy substituents, necessitating method adaptation.
Biological Activity
1-But-3-ynyl-4-methoxypiperidine; hydrochloride (CAS No. 2460754-97-4) is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-But-3-ynyl-4-methoxypiperidine is characterized by a piperidine ring substituted with a butynyl group and a methoxy group. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, potentially influencing multiple biochemical pathways.
The biological activity of 1-but-3-ynyl-4-methoxypiperidine is primarily mediated through interactions with specific receptors and enzymes. Key mechanisms include:
1. Enzyme Inhibition:
- The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions and signaling cascades.
2. Receptor Modulation:
- It has been suggested that this compound can modulate the activity of certain receptors, which may result in therapeutic effects such as anti-inflammatory or analgesic properties.
3. Gene Expression Alteration:
- By influencing the expression of genes related to inflammation and cell proliferation, it may play a role in disease modulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Analgesic | Pain relief in animal models |
Case Studies
Case Study 1: Anti-inflammatory Effects
In vitro studies have demonstrated that 1-but-3-ynyl-4-methoxypiperidine significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential for treating inflammatory diseases.
Case Study 2: Anticancer Activity
Research conducted on various cancer cell lines indicated that this compound exhibits cytotoxic effects, inhibiting cell growth and inducing apoptosis. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-but-3-ynyl-4-methoxypiperidine is crucial for optimizing its biological activity. Modifications to the piperidine ring or substituents can significantly affect potency and selectivity:
Key Findings:
- Substituent Variability: Altering the length or branching of the butynyl group can enhance inhibitory effects on specific enzymes.
- Methoxy Group Influence: The presence of the methoxy group has been linked to increased lipophilicity, which may improve membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

